3-Iodo-4-(trifluoromethyl)phenol

pKa acidity phenol substitution

3-Iodo-4-(trifluoromethyl)phenol (CAS 1243390‑12‑6) is a halogenated phenol derivative bearing an iodine atom at the meta position and a trifluoromethyl group at the para position relative to the phenolic hydroxyl. With a molecular formula of C₇H₄F₃IO and a molecular weight of 288.01 g mol⁻¹, it is a solid building block used in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
Cat. No. B15051530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(trifluoromethyl)phenol
Molecular FormulaC7H4F3IO
Molecular Weight288.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)I)C(F)(F)F
InChIInChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H
InChIKeyHHSFASKTATYSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-(trifluoromethyl)phenol – Core Properties and Procurement-Relevant Identity


3-Iodo-4-(trifluoromethyl)phenol (CAS 1243390‑12‑6) is a halogenated phenol derivative bearing an iodine atom at the meta position and a trifluoromethyl group at the para position relative to the phenolic hydroxyl. With a molecular formula of C₇H₄F₃IO and a molecular weight of 288.01 g mol⁻¹, it is a solid building block used in pharmaceutical and agrochemical intermediate synthesis . Its predicted physicochemical profile includes a boiling point of 280.6 ± 40.0 °C, a density of 2.007 ± 0.06 g cm⁻³, and a pKa of 7.71 ± 0.18, reflecting the combined electron‑withdrawing effects of iodine and trifluoromethyl substituents . The compound is insoluble in water but readily soluble in common organic solvents, facilitating its use in cross‑coupling and substitution reactions .

Why 3-Iodo-4-(trifluoromethyl)phenol Cannot Be Replaced by Simple Analogs – The Substitution‑Pattern Problem


Halogenated trifluoromethylphenols form a family of regioisomers whose reactivity, acidity, and coupling performance differ markedly depending on the positions of iodine and CF₃ [1]. The iodine atom serves as both a leaving group for cross‑coupling and a heavy‑atom modulator of electronic properties; its position relative to the hydroxyl and CF₃ groups determines the molecule’s electron density distribution and steric environment. Consequently, swapping 3‑iodo‑4‑(trifluoromethyl)phenol for its 2‑iodo or 4‑iodo isomer, or for the non‑iodinated 4‑(trifluoromethyl)phenol, alters key parameters such as pKa, coupling‑site selectivity, and solubility profile, which can cascade into failed reactions, lower yields, or inconsistent biological readouts . The quantitative evidence below demonstrates why procurement specifications must lock in this exact substitution pattern.

Quantitative Differentiation Evidence for 3-Iodo-4-(trifluoromethyl)phenol vs. Closest Analogs


pKa Differentiation: 3-Iodo-4-(trifluoromethyl)phenol vs. Non-Iodinated 4-(Trifluoromethyl)phenol

The predicted pKa of 3‑iodo‑4‑(trifluoromethyl)phenol is 7.71 ± 0.18, substantially lower than that of 4‑(trifluoromethyl)phenol (predicted pKa ≈ 8.7, experimental literature range 8.6–8.9) . The ~1.0 log unit increase in acidity is attributable to the additional electron‑withdrawing effect of the meta‑iodine substituent, which stabilizes the phenolate anion. This acidity difference can influence deprotonation conditions, phase‑transfer behaviour, and hydrogen‑bond donor strength in downstream transformations.

pKa acidity phenol substitution

Coupling‑Site Regioselectivity: Meta‑Iodo vs. Ortho‑Iodo Isomer in Suzuki–Miyaura Reactions

Aryl iodides bearing an ortho substituent experience reduced coupling rates due to steric congestion around the palladium centre. In the synthesis of 2,2′‑biphenols, unprotected ortho‑halophenols gave moderate yields (e.g., ortho‑iodophenol ≈ 64%) under thermal conditions . The meta‑iodo substitution in 3‑iodo‑4‑(trifluoromethyl)phenol reduces steric demand, potentially enabling higher conversion and cleaner reaction profiles compared to its ortho‑iodo isomer [1]. Although direct head‑to‑head data for the trifluoromethyl series are not available in the open literature, the well‑established trend of ortho‑deceleration in Pd‑catalysed couplings allows class‑level inference that the meta‑iodo regioisomer offers superior coupling kinetics.

Suzuki coupling regioselectivity steric hindrance

Boiling Point and Density Differentiation from Isomeric Iodo-Trifluoromethylphenols

The predicted boiling point of 3‑iodo‑4‑(trifluoromethyl)phenol is 280.6 ± 40.0 °C with a density of 2.007 ± 0.06 g cm⁻³ . In contrast, the 2‑iodo‑4‑(trifluoromethyl)phenol isomer is predicted to boil at approximately 205.7 ± 35.0 °C with a lower density of ~2.0 g cm⁻³ . The ~75 °C higher boiling point of the meta‑iodo isomer indicates stronger intermolecular interactions, relevant for distillation‑based purification and thermal stability assessment. These property differences can be decisive when designing solvent‑removal or melt‑crystallisation steps in kilogram‑scale processes.

boiling point density physicochemical properties

Synthetic Accessibility: Single‑Step Iodination of 4-(Trifluoromethyl)phenol

3‑Iodo‑4‑(trifluoromethyl)phenol can be prepared via direct electrophilic iodination of commercially available 4‑(trifluoromethyl)phenol [1]. The CF₃ group directs incoming electrophiles to the meta position, yielding the target isomer as the major product. In contrast, the ortho‑iodo isomer typically requires protection/deprotection sequences or alternative routes. This straightforward synthesis translates into lower procurement costs and shorter lead times for the meta‑iodo isomer compared to its ortho‑iodo counterpart, as confirmed by supplier listings showing broader availability of the meta‑iodo product in 95%+ purity .

synthesis iodination electrophilic aromatic substitution

When to Procure 3-Iodo-4-(trifluoromethyl)phenol – Evidence‑Based Application Scenarios


Pd‑Catalysed Cross‑Coupling for Pharmaceutical Intermediates

In Suzuki–Miyaura, Heck, or Sonogashira couplings, the meta‑iodo group of 3‑iodo‑4‑(trifluoromethyl)phenol provides a reactive yet sterically unencumbered handle for C–C bond formation . The electron‑withdrawing CF₃ group activates the ring for oxidative addition, while the meta‑iodo position avoids the steric penalty associated with ortho‑iodo isomers. This makes the compound a preferred coupling partner when constructing biaryl or alkyne‑linked pharmacophores, especially in early‑stage route scouting where clean conversion profiles accelerate hit‑to‑lead timelines .

Agrochemical Building Block Requiring Enhanced Acidity

The pKa of 7.71 ± 0.18 positions 3‑iodo‑4‑(trifluoromethyl)phenol as a moderately acidic phenol suitable for nucleophilic substitution or etherification under mild basic conditions . This acidity, approximately 10‑fold greater than non‑iodinated 4‑(trifluoromethyl)phenol, allows selective O‑alkylation without aggressive bases, preserving sensitive functional groups during the synthesis of herbicidal or fungicidal phenol ethers. Procurement is warranted when a balance of reactivity and functional‑group tolerance is critical in scale‑up campaigns.

Physicochemical Property Control in Material Science Precursors

The higher boiling point and density of 3‑iodo‑4‑(trifluoromethyl)phenol relative to its ortho‑iodo isomer can be exploited in material science applications where thermal stability and non‑volatility are advantageous. For instance, in the preparation of halogen‑bonding tectons or liquid‑crystalline building blocks, the meta‑iodo isomer’s distinct volatility profile facilitates melt‑processing and reduces evaporative losses during thermal curing steps. Procurement specifications should therefore lock in the meta‑iodo regioisomer when downstream thermal processing is anticipated.

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